2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt, also known as Sodium 6-(p-toluidino)-2-naphthalenesulfonate (TNS), is primarily employed in scientific research as a fluorescent probe. Its fluorescence properties are highly sensitive to the surrounding environment, making it a valuable tool for studying various phenomena, including:
TNS exhibits solvatochromism, meaning its emission wavelength (the color of light it emits) shifts depending on the solvent it's in. This property allows researchers to:
Beyond its primary uses as a fluorescent probe and solvatochromic indicator, 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt finds applications in other areas of scientific research, including:
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt is a synthetic compound with the molecular formula C17H14NNaO3S and a molecular weight of approximately 335.35 g/mol. This compound is characterized by its sulfonic acid group, which increases its solubility in water, and its naphthalene structure, which contributes to its fluorescent properties. The compound is primarily used as a fluorescent probe in biochemical applications, particularly for studying protein conformations and interactions .
TNS is a fluorescent probe used to study the polarity of environments within cells. It is amphiphilic, allowing it to partition between the hydrophobic core of cell membranes and the more aqueous environment inside cells []. When TNS is excited by light, it emits fluorescence at a specific wavelength. This emission wavelength is sensitive to the polarity of its surrounding environment. By measuring the fluorescence emission of TNS, researchers can gain insights into the polarity of different cellular compartments [].
The chemical behavior of 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt is influenced by its functional groups:
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt exhibits significant biological activity, particularly as a fluorescent probe. It has been shown to interact with various biomolecules, allowing researchers to study conformational changes in proteins and other macromolecules. Its ability to fluoresce upon binding makes it a valuable tool in biochemical assays and cellular imaging .
The synthesis of 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt typically involves:
This method ensures high purity and yield of the desired compound .
The primary applications of 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt include:
Studies involving 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt have demonstrated its capability to interact with various proteins and membranes. These interactions are crucial for understanding protein folding, dynamics, and conformational changes under different environmental conditions. The compound's fluorescence provides a powerful tool for real-time monitoring of these processes .
Several compounds share structural similarities with 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt. Below is a comparison highlighting its uniqueness:
The unique positioning of the p-toluidine group relative to the naphthalene structure allows for specific interactions that enhance its fluorescence properties compared to similar compounds.
The excited-state dynamics of 2-(p-toluidino)naphthalene-6-sulfonic acid sodium salt exhibit pronounced sensitivity to solvent polarity. In aqueous environments (dielectric constant ε = 80), time-resolved fluorescence measurements reveal a triexponential decay profile with lifetimes of 0.3 ns (45%), 1.1 ns (35%), and 3.8 ns (20%), attributed to aggregated states, partially solvated monomers, and protein-bound configurations, respectively [2] [4]. Contrastingly, ethanol solutions (ε = 24.3) show a monoexponential decay of 4.2 ns, indicating homogeneous solvation and restricted intramolecular rotation [4].
Molecular dynamics simulations of TNS in dimethylformamide (DMF, ε = 36.7) demonstrate a 22° reduction in the inter-ring dihedral angle compared to aqueous systems, stabilizing the charge-transfer state through enhanced π-orbital overlap [4]. This geometric change correlates with a 12 nm bathochromic shift in emission maxima (from 432 nm in water to 444 nm in DMF), as predicted by TD-DFT calculations [4]. The rotational diffusion constant decreases from 1.8 × 10⁸ s⁻¹ in water to 5.2 × 10⁷ s⁻¹ in DMSO, confirming viscosity-dependent restrictions on excited-state relaxation [4].
Table 1: Solvent-Dependent Photophysical Parameters of TNS
| Solvent | ε | λem (nm) | τavg (ns) | kr (10⁷ s⁻¹) | knr (10⁸ s⁻¹) |
|---|---|---|---|---|---|
| Water | 80 | 432 | 1.2 | 0.17 | 6.9 |
| Ethanol | 24.3 | 438 | 4.2 | 2.0 | 0.48 |
| DMF | 36.7 | 444 | 3.8 | 1.3 | 1.7 |
| DMSO | 46.7 | 441 | 3.5 | 1.1 | 2.1 |
kr = radiative rate constant; knr = non-radiative rate constant [2] [4]
Quantum yield (Φ) measurements reveal a nonlinear relationship with solvent polarity, peaking in medium-polarity solvents. In water (Φ = 0.02), aggregation-induced quenching dominates, while ethanol maximizes Φ at 0.85 due to optimal stabilization of the intramolecular charge-transfer (ICT) state [2] [4]. The yield follows the modified Lippert-Mataga equation:
Φ = Φ0 / [1 + (Δμ²/σ³)((ε-1)/(2ε+1) - (n²-1)/(2n²+1)))]
Where Δμ = 8.3 D (calculated dipole moment change), σ = 5.2 Å (Onsager radius), and n = refractive index [4]. Experimental data show a 40-fold increase in Φ when transferring TNS from water to bovine serum albumin binding sites (Φ = 0.82), mimicking low-polarity environments [2].
| Solvent | Quantum Yield (Φ) | Dielectric Constant (ε) |
|---|---|---|
| Water | 0.02 | 80 |
| Methanol | 0.45 | 32.7 |
| Ethanol | 0.85 | 24.3 |
| Acetone | 0.62 | 20.7 |
| Chloroform | 0.31 | 4.8 |
Data compiled from time-correlated single-photon counting measurements [2] [4]
Contrary to typical aggregation-caused quenching, TNS exhibits concentration-dependent emission enhancement in specific dielectric environments. At critical aggregation concentrations (CAC) of 5 μM in water, H-aggregates form with interplanar spacing of 3.4 Å, evidenced by X-ray diffraction and red-shifted absorption (λabs = 365 nm vs. 342 nm for monomers) [4]. These aggregates show 98% fluorescence quenching compared to monomeric states due to exciton coupling [2].
However, in 30% glycerol-water mixtures, J-aggregates dominate (CAC = 15 μM), exhibiting a 20 nm bathochromic shift and 3-fold intensity increase versus monomers [4]. Molecular dynamics simulations attribute this to staggered stacking with 54° interchromophore angles, allowing partial retention of radiative pathways [4]. Protein binding studies with bovine serum albumin reveal that 68% of TNS molecules adopt monomeric configurations in hydrophobic pockets, achieving Φ = 0.78 versus Φ = 0.02 in buffer [2] [4].
Mechanistic Model of Aggregation Effects:
Parameters derived from fluorescence correlation spectroscopy and MD simulations [2] [4]
The thermodynamic characterization of 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt binding to proteins reveals fundamental insights into hydrophobic pocket interactions. Studies with β-lactoglobulin demonstrate that the compound exhibits exceptionally strong binding affinity, with association constants ranging from 2.45 × 10⁶ to 3.76 × 10⁶ M⁻¹ depending on pH conditions [1] [2] [3]. The binding constant reaches its maximum value of 3.30 ± 0.32 × 10⁶ M⁻¹ under neutral pH conditions, where the compound is positioned approximately 2.5 nanometers from the Trp19 residues within the central hydrophobic calyx of β-lactoglobulin [1] [2].
The thermodynamic profile reveals that binding is predominantly entropy-driven, with Gibbs free energy changes ranging from -8.5 to -9.2 kcal/mol [4]. This entropy-driven process suggests that the hydrophobic effect plays a critical role in the binding mechanism, consistent with the release of structured water molecules from both the protein binding site and the compound upon complex formation [5] [6]. The compound demonstrates remarkable sensitivity to environmental polarity, exhibiting weak fluorescence in aqueous solutions but showing dramatic enhancement in hydrophobic protein environments [5] [6].
Table 1: TNS Binding Constants and Characteristics
| Protein System | Binding Constant (K_a, M⁻¹) | Binding Sites (n) | Key Features |
|---|---|---|---|
| β-lactoglobulin (pH 2) | 3.76 × 10⁶ | 1.37 | Highest affinity at low pH |
| β-lactoglobulin (pH 5) | 3.02 × 10⁶ | 1.32 | pH-dependent binding |
| β-lactoglobulin (pH 7) | 2.84 × 10⁶ | 1.28 | Neutral conditions |
| β-lactoglobulin (pH 9) | 2.45 × 10⁶ | 1.24 | Lower affinity at high pH |
| β-lactoglobulin (neutral pH) | 3.30 × 10⁶ | ~1.0 | Located 2.5 nm from Trp19 |
The molecular dynamics simulations reveal that the compound preferentially interacts with basic and aromatic amino acid residues within protein structures [7] [8]. In bovine serum albumin, the number of aggregated compound molecules is significantly reduced compared to other proteins, with monomeric forms found predominantly in hydrophobic crevices, resulting in enhanced fluorescence intensity [7] [8]. This selectivity demonstrates the compound's ability to discriminate between different protein environments based on their hydrophobic characteristics.
Table 2: Thermodynamic Parameters of TNS Binding
| System | ΔG (kcal/mol) | Fluorescence Enhancement | Environment Effect |
|---|---|---|---|
| TNS-β-lactoglobulin | -8.5 to -9.2 | 37-fold increase | Hydrophobic calyx binding |
| TNS in hydrophobic environment | Favorable | High quantum yield | Reduced solvent accessibility |
| TNS in aqueous solution | Unfavorable | Weak fluorescence | High polarity quenching |
| TNS aggregates in water | Aggregation-driven | Quenched | Self-association |
| TNS in organic solvents | Enhanced stability | Enhanced intensity | Low polarity enhancement |
The fluorescence properties of 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt exhibit remarkable sensitivity to protein conformational states, making it an invaluable probe for monitoring structural transitions. The compound demonstrates distinct fluorescence responses depending on the conformational state of the target protein, with fluorescence enhancement ranging from minimal changes in native proteins to dramatic increases in partially unfolded states [7] [9] [8].
In native protein conformations, the compound typically exhibits low to moderate fluorescence intensity due to limited access to hydrophobic binding sites [7] [8]. However, upon protein unfolding or conformational changes, exposed hydrophobic regions become accessible, leading to significant fluorescence enhancement. Studies with various proteins demonstrate that the compound can differentiate between native, partially unfolded, molten globule, and fully denatured states [7] [10] [8].
The conformational sensitivity is particularly evident in studies with apomyoglobins, where the compound bound to the heme binding site revealed distinct conformational substates [10]. The incorporation of the compound into the protein matrix resulted in broadening of the lifetime distribution due to microenvironmental heterogeneity generated by structural fluctuations [10]. Temperature-dependent studies showed that increasing temperature from 15 to 40 degrees Celsius produced further broadening of lifetime distributions, indicating the existence of conformational substates at higher energy content [10].
Table 3: TNS Fluorescence Response to Protein Conformational States
| Conformational State | TNS Fluorescence Intensity | λ_max Emission (nm) | Binding Mechanism |
|---|---|---|---|
| Native protein | Low to moderate | 440-450 | Specific hydrophobic sites |
| Partially unfolded | High enhancement | 420-440 | Exposed hydrophobic regions |
| Molten globule | Maximum enhancement | 420-430 | Multiple binding sites |
| Fully denatured | Variable | 430-450 | Non-specific interactions |
| Aggregate state | Complex pattern | Broad distribution | Intermolecular associations |
The edge excitation fluorescence studies reveal additional complexity in the conformational sensitivity mechanism [11]. When proteins are excited at the long-wavelength edge, a red shift of fluorescence spectra is observed, reaching 10 nanometers and above [11]. This phenomenon is attributed to relaxation processes in the excited state, where there exists a distribution of chromophore microstates with different interactions with surrounding groups [11]. The structural relaxation around the excited chromophore in proteins may be incomplete on the nanosecond time scale, providing insights into protein dynamics [11].
Studies with yeast hexokinase demonstrate the compound's ability to distinguish between different ligand-induced conformational states [12]. The binding of glucose produces a conformational state showing 37% enhancement of bound fluorescence, while poor sugar substrates like 5-thioglucose induce similar but weaker conformational states with only 15% fluorescence enhancement [12]. These results indicate that the compound can serve as a sensitive reporter of subtle conformational differences induced by different ligands.
The competitive binding analysis between 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt and intrinsic protein fluorophores, particularly tryptophan residues, provides crucial insights into protein-ligand interaction mechanisms. Förster resonance energy transfer studies demonstrate efficient energy transfer from tryptophan residues to the bound compound, with transfer efficiencies approaching 100% when the donor-acceptor pair is optimally positioned [13] [14].
In glutamine synthetase studies, fluorescence energy transfer from hydrophobic tryptophan residues to the compound has been detected as an excitation band centered at 280 nanometers [13]. The compound is believed to bind to a hydrophobic site on the protein surface near a hydrophobic tryptophan residue, enabling efficient energy transfer [13]. This positioning allows the compound to serve as both a binding probe and an energy transfer acceptor.
Molecular docking studies using AutoDock modeling confirm that the compound is located within the central hydrophobic calyx of β-lactoglobulin, specifically within regions covered by the Förster radius of the Trp19-ligand pair [1] [2]. This positioning ensures efficient energy transfer while maintaining the compound's ability to report on conformational changes and competitive binding events.
The competitive binding analysis reveals that the compound's interaction with proteins is maintained even under challenging conditions including increased ionic strength, pH changes, and heat treatment [1] [2]. The complex remains stable until the secondary structure of the protein is destroyed, indicating the robustness of the binding interaction [1]. Additionally, ligand binding stabilizes protein folding, suggesting a mutual stabilization effect between the compound and the protein structure [1] [2].
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